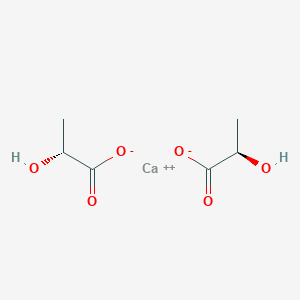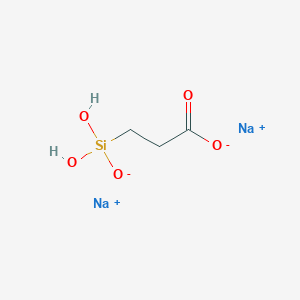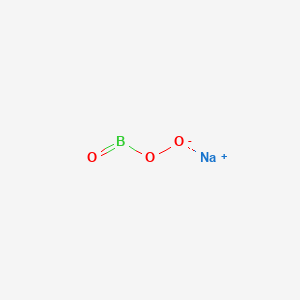
Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate
Overview
Description
Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate (DBS) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents, such as ethanol, methanol, and acetonitrile. It is also used as a reagent in organic synthesis. DBS has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the activity of enzymes involved in the breakdown of carbohydrates and lipids, as well as its ability to inhibit the growth of certain types of cancer cells. It has also been used to study the effects of certain drugs on the cardiovascular system, and to study the effects of certain hormones on the immune system.
Mechanism Of Action
The mechanism of action of Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in the breakdown of carbohydrates and lipids, as well as by blocking the uptake of certain hormones. It is also believed to have anti-inflammatory properties, as well as to have an effect on cell signaling pathways.
Biochemical and Physiological Effects
Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of carbohydrates and lipids, as well as to inhibit the growth of certain types of cancer cells. It has also been shown to have anti-inflammatory properties, as well as to have an effect on cell signaling pathways.
Advantages And Limitations For Lab Experiments
The advantages of using Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate in laboratory experiments include its solubility in water and organic solvents, its ability to inhibit the activity of certain enzymes involved in the breakdown of carbohydrates and lipids, and its ability to inhibit the growth of certain types of cancer cells. Its limitations include its potential toxicity, its potential to cause side effects, and its potential to interact with other drugs.
Future Directions
Future research on Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate could include further exploration of its biochemical and physiological effects, its potential applications in drug development, and its potential interactions with other drugs. Other potential areas of research could include its potential use in the treatment of certain diseases, its potential use as an antioxidant, and its potential use as an anti-inflammatory agent. Additionally, further research could be done to explore its potential use as a diagnostic tool, its potential use in the development of vaccines, and its potential use in the development of new treatments for cancer.
Synthesis Methods
Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate can be synthesized from the reaction of 7-diethylamino-2-oxo-2H-1-benzopyran-3-carboxylic acid and 5-sulfamoylbenzoxazole in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C for 18 hours. The resulting product is a white solid that is soluble in water and organic solvents.
properties
IUPAC Name |
sodium;2-[7-(diethylamino)-2-oxochromen-3-yl]-1,3-benzoxazole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S.Na/c1-3-22(4-2)13-6-5-12-9-15(20(23)28-18(12)10-13)19-21-16-11-14(29(24,25)26)7-8-17(16)27-19;/h5-11H,3-4H2,1-2H3,(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJSVQPRGPDZEC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60917387 | |
| Record name | Sodium 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-benzoxazole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate | |
CAS RN |
93859-23-5 | |
| Record name | Sodium 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)benzoxazole-5-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093859235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-benzoxazole-5-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]benzoxazole-5-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



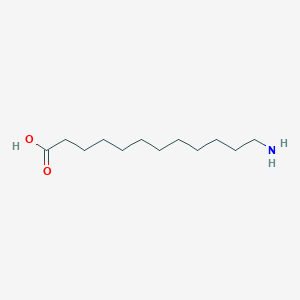


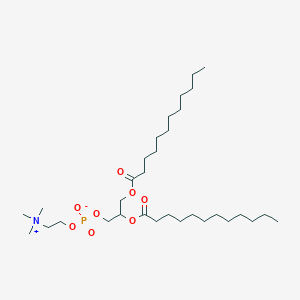




![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
